molecular formula C13H14N2O4S B3004139 3-(1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034298-02-5

3-(1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B3004139
CAS No.: 2034298-02-5
M. Wt: 294.33
InChI Key: DGPGCAWTEPWWSO-UHFFFAOYSA-N
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Description

3-(1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and an oxazolidine-2,4-dione moiety

Mechanism of Action

Target of Action

It’s worth noting that both thiophene and pyrrolidine derivatives have been reported to interact with a wide range of biological targets . For instance, thiophene derivatives have shown anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Mode of Action

The thiophene and pyrrolidine moieties in the compound suggest potential interactions with various biological targets . The thiophene ring is known to interact with various enzymes and receptors, influencing their activity . Similarly, the pyrrolidine ring is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .

Biochemical Pathways

Compounds containing thiophene and pyrrolidine moieties have been reported to influence a variety of biochemical pathways . For instance, thiophene derivatives have been associated with anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

Result of Action

Compounds containing thiophene and pyrrolidine moieties have been reported to exhibit a wide range of biological activities . For instance, thiophene derivatives have shown anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Action Environment

It’s worth noting that the environmental compatibility of similar compounds has been reported . For instance, tetramic acid derivatives, which contain a unique pyrroline-2-one or pyrrolidine-2,4-dione substructure, exist in secondary metabolites from various terrestrial and marine organisms and have favorable compatibility with the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the condensation of thiophene-3-carboxaldehyde with an appropriate amine to form the thiophene-3-ylacetyl intermediate. This intermediate is then reacted with pyrrolidine and oxazolidine-2,4-dione under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the oxazolidine-2,4-dione moiety can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxazolidine-2,4-dione moiety can produce diols.

Scientific Research Applications

3-(1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-3-acetic acid share the thiophene ring structure.

    Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione and N-acylpyrrolidines have similar pyrrolidine ring structures.

    Oxazolidine-2,4-dione derivatives: Compounds such as 3-(2-oxazolidinyl)propanoic acid and 3-(4-methyl-2-oxazolidinyl)propanoic acid share the oxazolidine-2,4-dione moiety.

Uniqueness

3-(1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[1-(2-thiophen-3-ylacetyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c16-11(5-9-2-4-20-8-9)14-3-1-10(6-14)15-12(17)7-19-13(15)18/h2,4,8,10H,1,3,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPGCAWTEPWWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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